molecular formula C17H21N B14493849 (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 64504-94-5

(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B14493849
CAS No.: 64504-94-5
M. Wt: 239.35 g/mol
InChI Key: ZSUQDENZLUDDNQ-SJORKVTESA-N
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Description

(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a complex organic compound characterized by its unique hexahydro-1H-isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves multiple steps, including the formation of the hexahydro-1H-isoindole core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenyl-substituted cyclohexanones and allyl bromides, followed by cyclization and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenyl and allyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

64504-94-5

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

(3aS,7aR)-7a-phenyl-2-prop-2-enyl-3,3a,4,7-tetrahydro-1H-isoindole

InChI

InChI=1S/C17H21N/c1-2-12-18-13-16-10-6-7-11-17(16,14-18)15-8-4-3-5-9-15/h2-9,16H,1,10-14H2/t16-,17+/m1/s1

InChI Key

ZSUQDENZLUDDNQ-SJORKVTESA-N

Isomeric SMILES

C=CCN1C[C@H]2CC=CC[C@]2(C1)C3=CC=CC=C3

Canonical SMILES

C=CCN1CC2CC=CCC2(C1)C3=CC=CC=C3

Origin of Product

United States

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